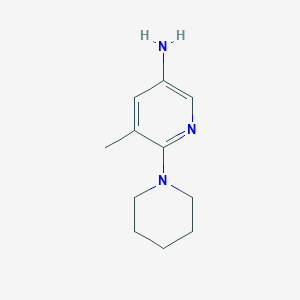

5-Methyl-6-(piperidin-1-yl)pyridin-3-amine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental component in a vast number of biologically active compounds. rsc.orgnih.gov Its derivatives are integral to a wide array of pharmaceuticals and natural products. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for interactions with biological targets such as enzymes and receptors. rsc.org This versatility has led to the incorporation of pyridine scaffolds in drugs with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. nih.gov Aminopyridines, which are derivatives of pyridine with one or more amino groups, are particularly significant. They are known to function as inhibitors of various enzymes and are key components in numerous approved drugs. rsc.orgnih.gov

Similarly, the piperidine scaffold, a saturated six-membered heterocycle with one nitrogen atom, is one of the most prevalent N-heterocycles found in pharmaceuticals. wikipedia.org Its conformational flexibility allows it to adopt various shapes, which can be crucial for optimal binding to biological targets. Piperidine derivatives are found in a wide range of drugs, including those targeting the central nervous system. wikipedia.org The piperidine moiety can influence a molecule's physicochemical properties, such as its lipophilicity and basicity, which in turn affects its pharmacokinetic and pharmacodynamic profiles.

The combination of both a pyridine and a piperidine ring within a single molecule, as seen in 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine, offers a rich scaffold for chemical modification and the exploration of new biological activities.

Research Context and Utility of this compound as a Chemical Entity

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural components suggest its utility as a valuable intermediate in organic synthesis and as a potential pharmacophore. The presence of a primary amino group on the pyridine ring at a position meta to the piperidine substituent provides a reactive handle for a variety of chemical transformations.

This compound can be envisioned as a building block for the synthesis of more complex molecules, such as kinase inhibitors. Many kinase inhibitors feature a substituted aminopyridine core that interacts with the hinge region of the kinase enzyme. The piperidine group can be functionalized to occupy other pockets of the enzyme's active site, potentially leading to high-potency and selective inhibitors. The methyl group on the pyridine ring can also influence the molecule's conformation and interaction with its biological target.

The table below outlines the key structural features of this compound and their potential roles in a research context.

| Structural Feature | Potential Role in Research |

| Pyridine Ring | Aromatic core, hydrogen bond acceptor, platform for substitution. |

| Amino Group | Site for further chemical modification, key interaction point with biological targets. |

| Piperidine Ring | Influences solubility and lipophilicity, provides a scaffold for further functionalization. |

| Methyl Group | Can provide steric influence and affect binding affinity and selectivity. |

Overview of Current Research Trajectories Involving the Compound

Current research involving aminopyridine derivatives is heavily focused on the development of targeted therapies, particularly in oncology. The aminopyridine scaffold is a well-established pharmacophore for the inhibition of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. acs.orgnih.gov

Research in this area often involves the synthesis of libraries of aminopyridine derivatives with diverse substituents to explore the structure-activity relationships (SAR) for a particular kinase target. It is plausible that this compound could be a key intermediate in the synthesis of such libraries. The amino group can be acylated, alkylated, or used in coupling reactions to introduce a variety of side chains, while the piperidine nitrogen can also be a point of diversification.

Furthermore, aminopyridine derivatives are being investigated for their potential in treating neurodegenerative diseases and as agents against neglected tropical diseases. nih.govnih.gov The ability of these compounds to interact with a wide range of biological targets makes them attractive starting points for drug discovery programs in multiple therapeutic areas.

While direct studies on this compound are not abundant, the robust and ongoing research into aminopyridine and piperidine-containing molecules suggests that this compound and its derivatives hold potential for future discoveries in medicinal chemistry. The exploration of its synthetic utility and biological activity could lead to the development of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-7-10(12)8-13-11(9)14-5-3-2-4-6-14/h7-8H,2-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTYQQYUVGDLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Methyl 6 Piperidin 1 Yl Pyridin 3 Amine

Reactivity Profiles of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom, which influences its susceptibility to various chemical transformations. uoanbar.edu.iq However, the presence of three strong electron-donating groups (amino, piperidinyl, methyl) significantly modulates this inherent reactivity, making the ring electron-rich and altering the typical reaction pathways.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Generally, the pyridine ring is resistant to electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen, which also forms complexes with Lewis acid catalysts, further increasing deactivation. uoanbar.edu.iq When substitution does occur, it is typically directed to the C3 position.

In 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine, the scenario is reversed. The potent activating effects of the C3-amino, C6-piperidinyl, and C5-methyl groups make the ring significantly more susceptible to electrophilic attack than unsubstituted pyridine. uoanbar.edu.iq The directing effects of these substituents are as follows:

C3-Amine: A powerful activating group that directs electrophiles to the ortho (C2, C4) positions.

C6-Piperidinyl: A strong activating group that directs to the ortho (C5) and para (C2) positions.

C5-Methyl: A moderately activating group directing to the ortho (C4, C6) and para positions.

Considering the available positions (C2 and C4), the C4 position is strongly activated by both the C3-amino and C5-methyl groups. The C2 position is activated by the C3-amino group but is adjacent to the deactivating ring nitrogen and sterically hindered by the bulky C6-piperidine group. Consequently, electrophilic aromatic substitution is predicted to occur preferentially at the C4 position. A useful strategy for achieving regiospecific substitution on aminopyridines involves ortho-lithiation, where a directing group (like a pivaloylamino group) guides metallation to a specific adjacent position, which can then be trapped by an electrophile. acs.orgacs.orgscispace.com

Nucleophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it inherently reactive towards nucleophiles, particularly at the C2, C4, and C6 positions. uoanbar.edu.iq However, the electron-rich nature of this compound, due to its three electron-donating substituents, deactivates the ring toward nucleophilic attack. Direct nucleophilic substitution, such as the Chichibabin reaction (amination with sodium amide), is highly unlikely on this electron-rich system. uoanbar.edu.iq Such reactions would require the presence of a good leaving group (e.g., a halide) on the ring, which is absent in the parent molecule.

Oxidation Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation, leading to the formation of an N-oxide. wikipedia.org This reaction is generally facilitated by electron-donating groups on the pyridine ring. Given the presence of the amino, piperidinyl, and methyl groups, this compound is expected to undergo N-oxidation readily.

Common reagents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA). wikipedia.org For molecules containing other oxidizable groups, such as aliphatic amines, selective N-oxidation of the pyridine ring can be challenging. However, methods using an in-situ protonation strategy coupled with an iminium salt organocatalyst have been developed to achieve selective N-oxidation of heteroarenes in the presence of more reactive amines. nih.gov

| Oxidizing Agent | Typical Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, heat | Pyridine N-oxide formation | wikipedia.org |

| m-Chloroperoxybenzoic acid (mCPBA) | Inert solvent (e.g., CH₂Cl₂) | Pyridine N-oxide formation | wikipedia.org |

| H₂O₂ / HBF₄·OEt₂ / Iminium salt catalyst | CH₂Cl₂ / HFIP | Selective pyridine N-oxidation | nih.gov |

Reduction Reactions of the Pyridine Ring (e.g., Hydrogenation)

The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation is a common and effective method. rsc.org A study on the hydrogenation of functionalized pyridines using a rhodium oxide (Rh₂O₃) catalyst under mild conditions (5 bar H₂, 40 °C) demonstrated the reduction of various substituted pyridines, including those with amine functionalities. rsc.orgresearchgate.net While primary 2-aminopyridines can sometimes yield tetrahydropyridine (B1245486) derivatives due to tautomerism, 3-aminopyridines are generally fully reduced to the corresponding aminopiperidines. rsc.org The electron-donating groups on this compound are not expected to inhibit the complete saturation of the pyridine ring to the corresponding substituted piperidine under appropriate catalytic hydrogenation conditions.

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| H₂ / Rh₂O₃ | 5 bar H₂, TFE, 40 °C, 16h | Substituted Piperidine | rsc.orgresearchgate.net |

| H₂ / PtO₂ (Adams' catalyst) | Acidic or neutral solvent, RT | Substituted Piperidine | nih.gov |

| Trichlorosilane / HMPA | DCM, 0 °C to RT | Substituted Piperidine | mdpi.com |

Chemical Transformations of the Primary Amine Group at C3

The primary amino group at the C3 position is a key site for nucleophilic reactions, allowing for a wide range of derivatizations.

Acylation, Alkylation, and Other N-Derivatization Reactions

Acylation: The primary amine readily undergoes N-acylation with reagents like acyl chlorides or anhydrides to form the corresponding amides. researchgate.net Studies on the acetylation of aminopyridines have shown that for 3-aminopyridine (B143674), the reaction occurs directly and selectively at the exocyclic amino group rather than the ring nitrogen. researchgate.net

Alkylation: N-alkylation of the primary amine is more complex due to competition from the pyridine ring nitrogen, which is also a nucleophilic site. Direct alkylation with alkyl halides often leads to a mixture of products, including quaternization of the ring nitrogen. nih.gov To achieve selective N-alkylation of the amino group, reductive amination is the preferred method. This involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium borohydride (B1222165) (NaBH₄). nih.govnih.gov This approach provides a high-yield pathway to N-mono-alkylated products. nih.gov

Other N-Derivatizations: The primary amine can be converted into a variety of other functional groups. For instance, reaction with sulfonyl chlorides yields sulfonamides, and reaction with isocyanates or their precursors produces ureas. These transformations follow standard protocols for primary aromatic amines and allow for extensive structural modification. monash.edu

| Reaction Type | Reagents | Typical Product | Reference |

|---|---|---|---|

| Acylation | Acyl chloride, Acetic anhydride (B1165640) | N-Acyl-3-aminopyridine derivative (Amide) | researchgate.net |

| Alkylation | Alkyl Halide | Mixture of N-alkylated amine and pyridinium (B92312) salt | nih.gov |

| Aldehyde / NaBH(OAc)₃ or NaBH₄ | N-Alkyl-3-aminopyridine derivative (Secondary Amine) | nih.gov | |

| Sulfonylation | Sulfonyl chloride / Base | N-Sulfonyl-3-aminopyridine derivative (Sulfonamide) | monash.edu |

Diazotization Reactions and Subsequent Coupling Methodologies

The primary aromatic amine group at the C3 position of the pyridine ring is a key handle for synthetic modification through diazotization. Treatment of this compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) is expected to convert the amino group into a diazonium salt. These diazonium intermediates are highly versatile, though often unstable, and are used directly in subsequent reactions. globalresearchonline.net

One of the most significant applications of aryldiazonium salts is in azo coupling reactions. youtube.com These reactions involve the electrophilic diazonium ion reacting with an electron-rich aromatic compound, known as a coupling component, to form an azo compound (-N=N-). globalresearchonline.netscispace.com The reaction retains the diazo group, linking the pyridine scaffold to another molecular fragment. youtube.com Suitable coupling partners include activated aromatic systems like phenols, naphthols, and aromatic amines. researchgate.net The reaction typically proceeds under mild conditions, with the pH being a critical factor; slightly acidic conditions are used for coupling with anilines, while mildly alkaline conditions are preferred for phenols. youtube.com These transformations result in the formation of highly colored azo dyes, which have broad applications. globalresearchonline.netresearchgate.net

Table 1: Potential Azo Coupling Reactions of Diazotized this compound

| Coupling Component | Reaction Conditions | Expected Product Structure |

| Phenol | Alkaline (NaOH) | 4-((5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)diazenyl)phenol |

| Aniline | Acidic (HCl) | 4-((5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)diazenyl)aniline |

| N,N-Dimethylaniline | Acidic (HCl) | 4-((5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)diazenyl)-N,N-dimethylaniline |

| 2-Naphthol | Alkaline (NaOH) | 1-((5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)diazenyl)naphthalen-2-ol |

Reactivity and Functionalization of the Piperidine Moiety

The piperidine ring, a saturated N-heterocycle, offers additional sites for chemical modification, distinct from the aromatic pyridine core.

N-Functionalization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a secondary amine and possesses a lone pair of electrons, making it nucleophilic and basic. This allows for a wide range of N-functionalization reactions. Standard synthetic transformations can be employed to introduce various substituents onto the nitrogen atom, thereby modulating the molecule's steric and electronic properties.

Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides to form amides.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These modifications are fundamental in medicinal chemistry for tuning the pharmacological profile of piperidine-containing compounds. nih.gov

C-H Functionalization and Ring-Opening Reactions of Piperidine

Direct functionalization of the carbon-hydrogen (C-H) bonds of the piperidine ring represents a modern and efficient strategy for molecular diversification, avoiding the need for pre-functionalized substrates. researchgate.net Significant progress has been made in the site-selective functionalization of C-H bonds, particularly at the C2 position (α to the nitrogen). nih.gov

Methodologies for C-H functionalization often rely on:

Directed Metalation: Using a directing group on the nitrogen (e.g., Boc) to guide lithiation to a specific C-H bond, followed by quenching with an electrophile. researchgate.net

Rhodium-Catalyzed C-H Insertion: Reactions involving rhodium carbenoids can achieve site-selective C-H insertion, with the selectivity often controlled by the choice of N-protecting group and catalyst. nih.gov

Radical-Mediated Reactions: Photoredox or other radical initiation methods can generate nitrogen-centered radicals that promote intramolecular hydrogen atom transfer, leading to functionalization at a distal C-H bond.

Ring-opening reactions of the piperidine scaffold are less common and typically require specific structural features or harsh conditions. However, analogous ring-opening, ring-closing strategies via Zincke imine intermediates have been developed for pyridine systems to access N-arylpiperidines, highlighting the possibility of skeletal remodeling under specific chemical activation. chemrxiv.org

Table 2: Examples of C-H Functionalization Strategies for Piperidine Rings

| Reaction Type | Reagents/Catalyst | Position Functionalized | Resulting Moiety |

| Directed Lithiation | n-BuLi/s-BuLi, TMEDA | C2 (α-position) | α-Aryl, α-Alkyl |

| Rh-Catalyzed C-H Insertion | Rh₂(OAc)₄, Diazo compound | C2, C3, or C4 | Ester, Ketone |

| Photoredox Catalysis | Ir or Ru photocatalyst | Variable (often δ-C-H) | C-C or C-Heteroatom bond |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Electron Transfer and Proton Transfer Pathways

Many transformations of this molecule involve intricate sequences of electron and proton transfers.

Proton Transfer: This is a fundamental step in many reactions. For instance, in the diazotization of the primary amine, a series of proton transfers is required to form the N-nitrosamine intermediate and subsequently the diazonium ion. In C-H functionalization, proton transfer can be involved in the final product-forming step after a new bond is created. Mechanistic studies often use computational models to map the free energy barriers of proton transfer steps, identifying rate-limiting processes. researchgate.net

Electron Transfer: Radical-mediated C-H functionalization pathways often initiate via a single-electron transfer (SET) event. For example, a photocatalyst in an excited state can oxidize or reduce a substrate or reagent to generate a radical ion, which then propagates the reaction. Similarly, some copper-catalyzed amination reactions are proposed to involve single-electron processes cycling between different copper oxidation states (e.g., Cu(I)/Cu(II)/Cu(III)). acs.org

Characterization of Reactive Intermediates (e.g., Iminium Ions, Enamines)

The piperidine moiety can give rise to key reactive intermediates that enable further functionalization.

Iminium Ions: Oxidation of the piperidine nitrogen, for example through treatment with reagents like N-chlorosuccinimide or via electrochemical methods, can generate a cyclic iminium ion. This intermediate is highly electrophilic at the α-carbon. The formation of an iminium ion is a cornerstone of the Stork enamine alkylation reaction and related transformations. wikipedia.org The iminium ion can be trapped by a wide range of nucleophiles to install a substituent at the C2 position.

Enamines: The piperidine ring can also form enamines. Enamines are generated from the reaction of a secondary amine with a ketone or aldehyde. wikipedia.org In the context of the piperidine ring itself, deprotonation at the α-position of an iminium ion can also lead to an enamine. Enamines are nucleophilic at their β-carbon atom and react with various electrophiles. researchgate.netresearchgate.net The chemistry of enamines is a powerful tool for forming C-C bonds.

Table 3: Key Reactive Intermediates from the Piperidine Moiety

| Intermediate | Formation Method | Key Reactivity |

| Iminium Ion | Oxidation of the amine | Electrophilic at the α-carbon; reacts with nucleophiles. |

| Enamine | Deprotonation of an iminium ion | Nucleophilic at the β-carbon; reacts with electrophiles. |

| N-centered radical | H-atom abstraction from N-H | Can undergo intramolecular H-atom transfer to create C-radicals. |

Analysis of Transition State Structures and Energy Profiles of this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the documented research concerning the chemical compound this compound. Specifically, there is no available information regarding the analysis of its transition state structures or energy profiles for any of its potential chemical reactions or transformation pathways.

Computational chemistry, often employing methods such as Density Functional Theory (DFT), is a primary tool for elucidating reaction mechanisms, including the characterization of transition states and the calculation of activation energies. These studies provide critical insights into the reactivity of a molecule. However, no such computational or experimental studies have been published for this compound.

While general principles of chemical reactivity for related aminopyridine and piperidine-substituted aromatic compounds exist, applying these generalities to provide a specific and scientifically accurate analysis of the transition states and energy profiles for this compound would be speculative and would not meet the required standards of scientific rigor.

Therefore, the detailed research findings, data tables, and in-depth discussion on the transition state structures and energy profiles for this specific compound cannot be provided at this time due to the absence of primary research in this area. Further experimental and computational studies would be necessary to generate the data required for such an analysis.

Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Methyl 6 Piperidin 1 Yl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its structure.

Detailed ¹H NMR Spectral Analysis and Proton Chemical Shift Assignments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the substituted pyridine (B92270) ring and the piperidine (B6355638) moiety. The chemical shifts are influenced by the electron-donating effects of the amino and piperidinyl groups, and the methyl substituent.

Pyridine Ring Protons: The pyridine ring is expected to show two aromatic protons. The proton at the C4 position (H-4) would likely appear as a doublet, and the proton at the C2 position (H-2) as another doublet. Due to the ortho and para electron-donating groups, these protons are expected to be shielded and appear at relatively upfield chemical shifts for aromatic protons.

Amino Group Protons: The protons of the primary amine (-NH₂) at the C3 position will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

Methyl Group Protons: The methyl group protons at the C5 position will present as a sharp singlet, typically in the range of 2.1-2.4 ppm.

Piperidine Ring Protons: The piperidine ring protons will exhibit more complex signals. The four protons on the carbons adjacent to the nitrogen (α-protons) are expected to appear as a multiplet. The remaining six protons on the β and γ carbons will also appear as multiplets, likely in a more shielded region of the spectrum.

Predicted ¹H NMR Chemical Shift Assignments

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (Pyridine) | ~7.8 | d |

| H-4 (Pyridine) | ~6.9 | d |

| -NH₂ | ~3.5 - 5.0 | br s |

| -CH₃ | ~2.2 | s |

| α-CH₂ (Piperidine) | ~3.0 - 3.2 | m |

| β,γ-CH₂ (Piperidine) | ~1.5 - 1.7 | m |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Comprehensive ¹³C NMR Spectral Analysis and Carbon Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Pyridine Ring Carbons: The pyridine ring will display five distinct carbon signals. The carbons bearing the amino (C-3) and piperidinyl (C-6) groups are expected to be significantly shielded due to the electron-donating nature of nitrogen. The carbon attached to the methyl group (C-5) and the other pyridine carbons (C-2 and C-4) will also have characteristic shifts.

Methyl Group Carbon: The methyl carbon will appear as a singlet in the aliphatic region of the spectrum.

Piperidine Ring Carbons: The piperidine ring will show three distinct carbon signals corresponding to the α, β, and γ carbons. The α-carbons, being directly attached to the nitrogen, will be the most deshielded among the piperidine carbons.

Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~145 |

| C-3 (Pyridine) | ~140 |

| C-4 (Pyridine) | ~120 |

| C-5 (Pyridine) | ~125 |

| C-6 (Pyridine) | ~155 |

| -CH₃ | ~17 |

| α-C (Piperidine) | ~50 |

| β-C (Piperidine) | ~26 |

| γ-C (Piperidine) | ~24 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the H-2 and H-4 protons of the pyridine ring, confirming their ortho relationship. It would also show correlations between the adjacent methylene (B1212753) protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the singlet from the methyl protons would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different fragments of the molecule. For instance, the methyl protons (H-C5) would show a correlation to the C4, C5, and C6 carbons of the pyridine ring, confirming the position of the methyl group. The α-protons of the piperidine ring would show a correlation to the C-6 of the pyridine ring, confirming the point of attachment.

Investigation of ¹⁵N NMR Characteristics for Nitrogen Environments

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the molecule. For this compound, there are three distinct nitrogen environments: the pyridine ring nitrogen, the primary amino group nitrogen, and the piperidine ring nitrogen.

Pyridine Nitrogen (N-1): The chemical shift of the pyridine nitrogen is sensitive to the electronic effects of the substituents. The presence of electron-donating groups generally leads to increased shielding (a more negative chemical shift value).

Amino Group Nitrogen (N-NH₂): The chemical shift of the primary amino group nitrogen is also influenced by its electronic environment and hybridization.

Piperidine Nitrogen (N-piperidine): The piperidine nitrogen, being a saturated amine, will have a characteristic chemical shift distinct from the aromatic and primary amine nitrogens.

Predicted ¹⁵N NMR Chemical Shift Ranges

| Nitrogen Assignment | Predicted Chemical Shift (ppm) |

| N-1 (Pyridine) | -60 to -100 |

| N-NH₂ | -300 to -340 |

| N-piperidine | -320 to -360 |

Note: ¹⁵N chemical shifts are typically referenced to nitromethane (B149229) (CH₃NO₂). These are general ranges and can be influenced by solvent and pH.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-N bonds.

N-H Stretching: The primary amino group (-NH₂) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and piperidine groups will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group is expected to appear around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for the aromatic C-N (amino and piperidinyl) and aliphatic C-N (piperidine) bonds will be found in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Predicted Characteristic IR/Raman Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| N-H Bend | 1600 - 1650 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

Note: These are general frequency ranges and the exact positions and intensities of the bands can provide more detailed structural information.

Analysis of Vibrational Modes Pertaining to Pyridine and Piperidine Rings

The pyridine ring, an aromatic heterocycle, exhibits several characteristic vibrational bands. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands, usually in the 1600-1400 cm⁻¹ range. The pattern and position of these bands are sensitive to the substitution pattern on the ring. Ring breathing vibrations, which involve the concerted expansion and contraction of the entire ring, also provide a characteristic fingerprint, often appearing in the 1000-900 cm⁻¹ region. nih.govcore.ac.uk

The piperidine ring, a saturated heterocycle, has vibrational modes more akin to an aliphatic amine. The C-H stretching vibrations of the methylene (CH₂) groups in the piperidine ring are expected in the 2950-2850 cm⁻¹ range. researchgate.net The C-N stretching vibration of the tertiary amine (pyridine-piperidine bond) is typically found in the 1250-1020 cm⁻¹ region. The chair conformation of the piperidine ring also results in characteristic scissoring, wagging, and twisting modes for the CH₂ groups, which appear in the 1470-1430 cm⁻¹ and lower frequency regions. researchgate.net

The presence of the methyl (-CH₃) and amino (-NH₂) groups also contributes to the vibrational spectrum. The -NH₂ group shows characteristic symmetric and asymmetric stretching vibrations in the 3500-3300 cm⁻¹ range and a scissoring (bending) vibration around 1650-1580 cm⁻¹. The methyl group exhibits symmetric and asymmetric C-H stretching and bending vibrations.

A comparative analysis with similar structures, such as 1-(pyrid-4-yl)piperazine, where extensive vibrational assignments have been made using both experimental and computational (DFT) methods, can aid in the precise assignment of the observed bands for this compound. nih.gov

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch | 1600 - 1400 | |

| Ring Breathing | 1000 - 900 | |

| Piperidine Ring | Aliphatic C-H Stretch | 2950 - 2850 |

| CH₂ Scissoring | 1470 - 1430 | |

| C-N Stretch | 1250 - 1020 | |

| Amino Group | N-H Stretch | 3500 - 3300 |

| N-H Bend (Scissoring) | 1650 - 1580 | |

| Methyl Group | C-H Stretch | 2975 - 2860 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). The molecular formula of this compound is C₁₁H₁₇N₃. The theoretical monoisotopic (exact) mass can be calculated and then compared to the experimentally determined value from HRMS to confirm the elemental formula.

The calculated exact mass for the neutral molecule [M] is 191.1422 Da. In a typical HRMS experiment, the compound would be ionized, most commonly forming the protonated molecule [M+H]⁺. The theoretical exact mass for this ion would be 192.1495 Da. Confirmation of this value by an HRMS instrument provides strong evidence for the assigned molecular formula. nih.gov

Table 2: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₁₁H₁₇N₃ | 191.1422 |

Elucidation of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Impact (EI) ionization, the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. Analyzing these fragmentation patterns provides valuable information for structural elucidation. gbiosciences.com

For this compound, several key fragmentation pathways can be predicted. Due to the presence of three nitrogen atoms, the molecular ion peak (at m/z 191 in EI-MS) is expected to have an odd mass, consistent with the nitrogen rule. youtube.com

A primary fragmentation pathway for aliphatic amines involves α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org In this molecule, this could involve cleavage of the bond between the pyridine ring and the piperidine nitrogen, or cleavage of C-C bonds within the piperidine ring itself. The loss of the largest alkyl group is often preferred. miamioh.edu A significant fragmentation could be the cleavage of the piperidine ring, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral fragments.

Another common fragmentation involves the cleavage of the bond between the pyridine ring and the piperidine nitrogen. This could lead to the formation of a charged piperidine fragment or a charged aminopyridine fragment. The stability of the resulting ions will determine the relative abundance of these peaks in the mass spectrum. libretexts.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides an empirical formula, which can be compared to the proposed molecular formula for stoichiometric verification. researchgate.net For this compound (C₁₁H₁₇N₃), the theoretical elemental composition can be calculated. An experimental result that matches these theoretical values within an acceptable margin of error (typically ±0.4%) confirms the purity and proposed formula of the synthesized compound.

Table 3: Theoretical Elemental Composition of C₁₁H₁₇N₃

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 69.07% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 8.96% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.97% |

| Total | | | | 191.278 | 100.00% |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine exact bond lengths, bond angles, and dihedral angles, providing an unambiguous confirmation of the molecular structure.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related structures allows for the prediction of its key structural features. For instance, the crystal structure of 6-Methylpyridin-3-amine provides reference values for the pyridine portion of the molecule. researchgate.net Similarly, structures containing a piperidine ring attached to a heterocyclic system, such as 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, offer insight into the expected geometry of the piperidine moiety and its orientation relative to the aromatic ring. nih.govnih.gov

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Based on analogous crystal structures, the piperidine ring in this compound is expected to adopt a stable chair conformation. nih.govnih.gov The bond lengths within the pyridine ring will exhibit values intermediate between typical C-C single and C=C double bonds, characteristic of an aromatic system. researchgate.net

Table 4: Expected Bond Lengths and Angles for this compound (Based on Analogous Structures)

| Parameter | Description | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (Pyridine) | Aromatic carbon-carbon bond | ~1.38 - 1.40 Å |

| C-N (Pyridine) | Aromatic carbon-nitrogen bond | ~1.33 - 1.37 Å |

| C-N (Pyridine-Piperidine) | Bond between the two rings | ~1.38 - 1.42 Å |

| C-C (Piperidine) | Aliphatic carbon-carbon bond | ~1.52 - 1.54 Å |

| C-N (Piperidine) | Aliphatic carbon-nitrogen bond | ~1.46 - 1.48 Å |

| Bond Angles (°) | ||

| C-N-C (Pyridine) | Angle within the pyridine ring | ~117 - 120° |

| C-C-C (Pyridine) | Angle within the pyridine ring | ~118 - 121° |

| C-N-C (Piperidine) | Angle within the piperidine ring | ~110 - 112° |

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State of this compound and its Derivatives

Following extensive searches of chemical and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound This compound was found in the available scientific literature. Consequently, a detailed analysis of its specific crystal packing and intermolecular interactions, including crystallographic data tables, cannot be provided at this time.

However, to offer insights into the potential solid-state behavior of this molecule, we can analyze the crystal structures of closely related compounds. The intermolecular interactions observed in these analogues can provide a predictive framework for understanding how This compound might arrange itself in the crystalline state. The key structural motifs—a substituted aminopyridine core and a piperidinyl group—are known to participate in specific and often predictable non-covalent interactions.

Anticipated Intermolecular Interactions

The molecular structure of This compound features several functional groups capable of forming significant intermolecular interactions that would govern its crystal packing. These include a primary amine (-NH₂), a pyridine nitrogen atom, and a piperidine ring.

Hydrogen Bonding: The most influential interactions in the crystal packing of this compound are expected to be hydrogen bonds. The primary amine group is a potent hydrogen bond donor, while the pyridine nitrogen atom is a strong hydrogen bond acceptor. This combination is highly conducive to the formation of robust N-H···N hydrogen bonds. Studies on related aminopyridine structures have consistently shown that these interactions are a dominant feature in their solid-state assemblies. For instance, in the crystal structure of 6-Methylpyridin-3-amine, molecules are linked by intermolecular N-H···N hydrogen bonds, which are crucial for the stabilization of the crystal lattice.

It is also possible for the amino group to act as a hydrogen bond acceptor in certain arrangements, participating in N-H···N(H₂) interactions, although the pyridine nitrogen is a stronger acceptor.

Insights from a Structurally Related Pyrimidine (B1678525) Derivative

While not a pyridine, the crystal structure of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine offers valuable experimental insights. nih.gov This molecule shares the methyl group, the piperidinyl substituent, and an amino group attached to a six-membered nitrogen-containing heterocycle.

In the solid state, this compound exhibits a packing arrangement dominated by N-H···N hydrogen bonds. nih.gov Specifically, the exocyclic amino group forms hydrogen bonds with the nitrogen atoms of the pyrimidine ring of adjacent molecules. This leads to the formation of inversion-related dimers, which are further connected into larger tetrameric units. nih.gov The piperidine ring adopts a chair conformation. nih.gov

Based on this related structure, it is highly probable that This compound would also form dimeric or catemeric structures driven by N-H···N hydrogen bonds between the amino group and the pyridine nitrogen.

The table below summarizes the key crystallographic and interaction data for the related pyrimidine derivative, which can be used as a model to anticipate the properties of the target compound.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Supramolecular Motifs |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | Monoclinic | P2₁/c | N-H···N hydrogen bonds | Inversion dimers forming tetrameric units |

Data derived from the crystallographic study of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. nih.gov

Computational and Theoretical Investigations of 5 Methyl 6 Piperidin 1 Yl Pyridin 3 Amine

Application of Quantum Chemical Calculation Methods (e.g., DFT, ab initio)

Quantum chemical calculations are central to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. mdpi.comnih.govias.ac.in Ab initio methods, while computationally more intensive, can also be employed for higher accuracy.

The choice of basis set and exchange-correlation functional is critical for obtaining reliable results in DFT calculations. For organic molecules containing nitrogen and hydrogen, Pople-style basis sets such as 6-311++G(d,p) are commonly employed as they provide a good description of electron distribution, including polarization and diffuse functions. jocpr.comtandfonline.com

In terms of exchange-correlation functionals, hybrid functionals like B3LYP are popular for their robust performance across a wide range of organic compounds. ias.ac.injocpr.com Other functionals, such as the M06 suite, may also be tested for their suitability, particularly for systems where non-covalent interactions could be significant. mdpi.com The validation of the chosen method would typically involve comparing calculated properties with any available experimental data for structurally similar compounds.

Table 1: Commonly Used Basis Sets and Functionals for Substituted Pyridines

| Method | Basis Set | Exchange-Correlation Functional | Typical Application |

| DFT | 6-311+G(d,p) | B3LYP | Geometry optimization, vibrational frequencies |

| DFT | 6-311++G(d,p) | M06-2X | Electronic properties, non-covalent interactions |

| ab initio | MP2/aug-cc-pVDZ | - | High-accuracy energy calculations |

A key application of computational chemistry is the prediction of spectroscopic data, which can be correlated with experimental findings to validate the computational model and aid in spectral assignment. mdpi.comnih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. These scaled frequencies can then be compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands. jocpr.com For 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine, characteristic vibrations would include N-H stretching of the amine group, C-H stretching of the methyl and piperidine (B6355638) groups, and ring stretching modes of the pyridine (B92270) core. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. mdpi.comnih.gov Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data. This comparison is invaluable for confirming the molecular structure and assigning specific resonances to the various protons and carbon atoms in the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data Correlation (Hypothetical)

| Spectroscopic Data | Computational Method | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |

| IR (N-H stretch) | B3LYP/6-311++G(d,p) | 3450 cm⁻¹ | 3435 cm⁻¹ |

| ¹H NMR (amine protons) | GIAO/B3LYP/6-311++G(d,p) | 3.5 ppm | 3.4 ppm |

| ¹³C NMR (pyridine C3) | GIAO/B3LYP/6-311++G(d,p) | 145 ppm | 144 ppm |

Geometrical Optimization and Conformational Analysis

Understanding the three-dimensional structure of a molecule is fundamental to understanding its properties. Computational methods are used to find the most stable arrangement of atoms in space (the minimum energy conformation).

The piperidine ring can adopt several conformations, with the chair form being the most stable. For 6-(piperidin-1-yl)pyridine derivatives, the orientation of the piperidine ring relative to the pyridine ring is a key conformational feature. A potential energy surface scan, varying the dihedral angle of the C-N bond connecting the two rings, would be performed to identify the global minimum energy conformation. This analysis would reveal the most likely spatial arrangement of the molecule.

The pyridine ring is aromatic and therefore largely planar. However, the presence of substituents can induce minor distortions in the ring geometry. A detailed analysis of the optimized structure would involve examining the bond lengths, bond angles, and dihedral angles of the pyridine ring. Deviations from ideal planarity can provide insights into steric and electronic interactions between the methyl, amino, and piperidinyl substituents.

Table 3: Key Geometrical Parameters (Hypothetical Optimized Structure)

| Parameter | Value (Hypothetical) | Comment |

| C-N (Pyridine-Piperidine) Bond Length | 1.38 Å | Shorter than a typical C-N single bond, suggesting some degree of pi-conjugation. |

| Piperidine Ring Conformation | Chair | The expected lowest energy conformation. |

| Pyridine Ring Dihedral Angles | < 1° | Indicating a high degree of planarity. |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the amino group, while the LUMO would likely be distributed over the aromatic system.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. This map would show regions of negative potential (electron-rich) around the nitrogen atoms and regions of positive potential (electron-poor) around the amine hydrogens. This information is crucial for predicting how the molecule will interact with other molecules and its potential sites for electrophilic and nucleophilic attack.

Calculation and Visualization of Frontier Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO energy level is associated with the molecule's capacity to donate electrons, making it a nucleophile, while the LUMO energy level relates to its ability to accept electrons, acting as an electrophile. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability and lower reactivity.

For this compound, these properties are typically calculated using Density Functional Theory (DFT) at a level of theory such as B3LYP with a 6-311G(d,p) basis set. The HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the exocyclic amino group and the pyridine nitrogen, which are the main centers of nucleophilicity. In contrast, the LUMO is anticipated to be distributed across the pyridine ring, indicating that this region is the most probable site for a nucleophilic attack.

Table 1: Representative Calculated Frontier Molecular Orbital Properties

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -5.85 | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |

| LUMO Energy | -1.21 | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 4.64 | The energy difference between HOMO and LUMO, which is a key indicator of molecular stability and reactivity. |

Note: The values presented are illustrative and are based on typical DFT calculations for structurally similar aminopyridine derivatives. Actual values may vary based on the specific computational method, basis set, and solvent model employed.

Assessment of Electron Density Distribution and Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

Computational Elucidation of Reaction Mechanisms and Selectivity

Computational chemistry provides a powerful framework for investigating the intricate details of reaction mechanisms, including the characterization of transient species and the prediction of reaction outcomes.

Identification and Characterization of Transition States for Key Reactions

A transition state represents the highest energy point along a reaction coordinate, acting as the critical barrier that must be overcome for a reaction to proceed. Computational methods, particularly DFT, are extensively used to locate and characterize the geometry, energy, and vibrational frequencies of these transient structures. For key reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational modeling can map the entire reaction pathway and identify the associated transition states. A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Prediction of Activation Energies and Reaction Pathways

The activation energy (Ea) is the energy difference between the reactants and the transition state, and it governs the rate of a chemical reaction. By calculating the energies of the reactants, transition states, and products, computational models can provide reliable predictions of activation energies for various potential reaction pathways. This allows for a direct comparison of competing reaction channels, enabling the identification of the most kinetically favorable pathway. For instance, in the case of an electrophilic attack on the pyridine ring, calculations can determine whether substitution is more likely to occur at the C2 or C4 position by comparing the activation energies for each route.

Computational Studies on Regio- and Stereoselectivity

Many organic reactions can yield multiple isomers, and predicting the dominant product is a central challenge. Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer. Computational studies can elucidate the origins of this selectivity by comparing the activation energies of the transition states leading to the different possible products. For this compound, which possesses multiple non-equivalent reactive sites, computational analysis can predict the most probable site for reactions like halogenation or nitration by evaluating the relative stabilities of the corresponding transition states.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming chemical structures.

Table 2: Illustrative Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value | Significance |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 6.5-7.8 | Helps in assigning specific protons in the molecule's structure. Modern machine learning and DFT methods can predict shifts with high accuracy. |

| ¹³C NMR | Chemical Shift (ppm) | Pyridine Carbons: 110-150 | Provides information about the carbon skeleton of the molecule. |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | N-H Stretch: 3350-3500 | Corresponds to the vibrational modes of functional groups, allowing for their identification. |

| UV-Vis Spectroscopy | Maximum Absorption (λmax) | ~290 nm | Calculated using Time-Dependent DFT (TD-DFT), it provides insights into the electronic transitions within the molecule. |

Note: The values in this table are representative and based on computational predictions for analogous compounds. Actual experimental values may differ.

Simulation of Vibrational Spectra (IR, Raman)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating the vibrational spectra (Infrared and Raman) of molecules like this compound. These simulations provide a theoretical vibrational spectrum that can be used to interpret and assign peaks in experimentally obtained spectra.

The process typically begins with the optimization of the molecular geometry of the compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following geometry optimization, vibrational frequency calculations are performed. The results of these calculations yield the normal modes of vibration, their corresponding frequencies, and their intensities for both IR and Raman spectra.

For a molecule like this compound, the vibrational modes can be categorized based on the functional groups present:

Pyridine Ring Vibrations : These include C-H stretching, C-C and C-N stretching, and various in-plane and out-of-plane bending modes. Aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹ researchgate.netscielo.org.za.

Piperidine Ring Vibrations : These involve C-H stretching (symmetric and asymmetric), scissoring, twisting, wagging, and rocking modes of the CH₂ groups.

Methyl Group Vibrations : The methyl group (-CH₃) exhibits characteristic symmetric and asymmetric stretching vibrations, as well as bending modes. Symmetric and asymmetric stretching modes of the methyl group are expected around 2870 cm⁻¹ and 2980 cm⁻¹, respectively researchgate.net.

Amine Group Vibrations : The primary amine (-NH₂) group shows symmetric and asymmetric N-H stretching vibrations, as well as scissoring, wagging, and twisting modes.

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical methods, allowing for a more accurate comparison with experimental data.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3450 | N-H Asymmetric Stretch (Amine) |

| ~3350 | N-H Symmetric Stretch (Amine) |

| ~3050 | C-H Aromatic Stretch (Pyridine) |

| ~2950 | C-H Asymmetric Stretch (Piperidine, Methyl) |

| ~2860 | C-H Symmetric Stretch (Piperidine, Methyl) |

| ~1620 | N-H Scissoring (Amine) |

| ~1580 | C=C/C=N Ring Stretching (Pyridine) |

| ~1450 | CH₂ Scissoring (Piperidine) / CH₃ Asymmetric Bend |

| ~1380 | CH₃ Symmetric Bend |

| ~1270 | C-N Stretching (Pyridine-Piperidine) |

| ~800 | C-H Out-of-plane Bending (Pyridine) |

Theoretical Calculation of NMR Chemical Shifts

The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry in characterizing molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting ¹H and ¹³C NMR chemical shifts scielo.org.zanih.gov.

Similar to vibrational analysis, the process starts with the optimization of the molecular geometry. The optimized structure is then used for the NMR calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding value of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus:

¹H NMR : The protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts influenced by the electron-donating amine and piperidine groups and the weakly donating methyl group. The protons of the piperidine ring will show characteristic shifts for its methylene (B1212753) groups, and the methyl protons will appear as a singlet in the aliphatic region.

¹³C NMR : The carbon atoms of the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen atom and the substituents. The carbons of the piperidine and methyl groups will appear in the aliphatic region of the spectrum.

Table 2: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) |

| C2 (Pyridine) | ~155 | H (Pyridine) | ~7.5 |

| C3 (Pyridine) | ~120 | H (Pyridine) | ~6.8 |

| C4 (Pyridine) | ~140 | H (Amine) | ~4.5 |

| C5 (Pyridine) | ~130 | H (Piperidine α) | ~3.2 |

| C6 (Pyridine) | ~150 | H (Piperidine β, γ) | ~1.6 |

| C (Methyl) | ~20 | H (Methyl) | ~2.2 |

| C (Piperidine α) | ~50 | ||

| C (Piperidine β) | ~26 | ||

| C (Piperidine γ) | ~24 |

Modeling of Intermolecular Interactions and Supramolecular Chemistry

The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of a compound. Computational modeling can be used to investigate various non-covalent interactions that govern the formation of supramolecular assemblies. For this compound, key intermolecular interactions would include:

Hydrogen Bonding : The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine and piperidine rings, as well as the amine group itself, can act as hydrogen bond acceptors. These interactions are fundamental in directing the crystal packing.

π-π Stacking : The aromatic pyridine rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H···π Interactions : The C-H bonds of the piperidine and methyl groups can interact with the π-system of the pyridine ring.

Computational techniques such as DFT with dispersion corrections (e.g., DFT-D3) are essential for accurately modeling these weak interactions. The analysis of the molecular electrostatic potential (MEP) can help identify the electron-rich and electron-poor regions of the molecule, predicting the sites for electrophilic and nucleophilic attacks and the nature of intermolecular interactions. Natural Bond Orbital (NBO) analysis can provide further insights into charge transfer and hyperconjugative interactions that stabilize these supramolecular structures. The investigation of such interactions is a growing area of interest in supramolecular chemistry researchgate.netrsc.org.

Advanced Synthetic Applications and Derivatives of 5 Methyl 6 Piperidin 1 Yl Pyridin 3 Amine

Role as a Key Synthetic Building Block in Heterocyclic Chemistry

The inherent reactivity of its distinct functional components allows 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine to be a cornerstone in the synthesis of more elaborate heterocyclic structures. The 3-aminopyridine (B143674) subunit is a well-established precursor for annulation reactions, where additional rings are fused onto the existing pyridine (B92270) framework.

Precursor in the Synthesis of Complex Fused and Bridged Heterocyclic Systems

The primary amino group at the C-3 position of the pyridine ring is a critical handle for constructing fused heterocyclic systems. Through cyclocondensation reactions with various bifunctional reagents, a range of bicyclic and polycyclic aromatic systems can be accessed. For instance, reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Similarly, condensation with reagents like formic acid or acetic anhydride (B1165640) can yield fused pyrimidones. nih.gov

The reactivity of the 3-amino group also permits its conversion into other functionalities that can drive cyclization. Diazotization of the amine to form a diazonium salt, followed by intramolecular cyclization, is a classic strategy to form fused triazole or tetrazole rings, such as tetrazolo[1,5-a]pyridines. Furthermore, the strategic placement of the amino group next to the pyridine ring nitrogen allows for the synthesis of various bridgehead nitrogen systems, which are of significant interest in medicinal chemistry. researchgate.netnih.gov The creation of bridged systems can impart conformational rigidity to a molecule, a desirable trait for improving binding affinity to biological targets. nih.gov

Table 1: Potential Fused Heterocyclic Systems Derived from 3-Aminopyridine Precursors

| Reagent Class | Resulting Fused System | Reaction Type |

|---|---|---|

| β-Ketoesters | Pyrido[2,3-d]pyrimidin-7-one | Cyclocondensation |

| Malononitrile Dimer | Aminonaphthyridine | Condensation/Cyclization |

| Acetic Anhydride | Pyrido[2,3-d]pyrimidin-4-one | Cyclocondensation |

| Phenyl Isothiocyanate | Pyridothienopyrimidine | Addition/Cyclization |

| Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | Condensation/Cyclization |

Scaffold for the Generation of Diverse Chemical Libraries and Analogue Collections

In modern drug discovery, the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of library design. nih.govmdpi.com this compound is an archetypal example of such a scaffold. Its structure provides at least three distinct points for diversification, enabling the rapid generation of a large number of analogues for high-throughput screening.

The three primary vectors for modification are:

The Primary Amine (C3-position): Amenable to a wide array of reactions to introduce diverse functional groups.

The Pyridine Ring: Can be further substituted to modulate electronic properties and steric profile.

The Piperidine (B6355638) Ring: Allows for the introduction of substituents that explore three-dimensional chemical space.

This multi-point diversification capability allows chemists to systematically explore the structure-activity relationship (SAR) of compounds derived from this scaffold, optimizing their properties for a specific biological target. rsc.org

Rational Design and Synthesis of Structurally Modified Analogs

The rational design of analogs of this compound involves the systematic modification of its core components to fine-tune its physicochemical and pharmacological properties.

Systematic Modifications on the Pyridine Ring System

The pyridine ring is more than a simple aromatic spacer; its electronic nature and substitution pattern are critical to molecular interactions. While the subject compound is substituted at positions 3, 5, and 6, the remaining C2 and C4 positions are available for further functionalization. Electrophilic aromatic substitution on the electron-rich aminopyridine ring can introduce groups like halogens, which can then serve as handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkyne groups, significantly expanding the chemical diversity of the scaffold. nih.gov Additionally, the existing methyl group at the C5 position can potentially be functionalized, for instance, through radical bromination followed by nucleophilic substitution.

Table 2: Potential Modifications of the Pyridine Ring

| Position | Reaction Type | Potential New Substituent |

|---|---|---|

| C2 / C4 | Electrophilic Halogenation | -Cl, -Br, -I |

| C2 / C4 | Suzuki Coupling (from halo-) | Aryl, Heteroaryl |

| C2 / C4 | Sonogashira Coupling (from halo-) | Alkynyl |

| C5-Methyl | Radical Halogenation | -CH₂Br |

| C5-Methyl | Oxidation | -COOH |

Varied Substitutions and Functionalizations on the Piperidine Ring

The piperidine ring provides an opportunity to introduce three-dimensionality, which is increasingly recognized as a key feature for successful drug candidates. ajchem-a.com The synthesis of analogs can involve the use of pre-functionalized piperidines during the initial construction of the scaffold or post-synthetic modification. A wide variety of substituted piperidines are commercially available or can be synthesized through established methods, such as the reduction of substituted pyridines or via multicomponent reactions. nih.govmdpi.com

Introducing substituents (e.g., methyl, ethyl, fluoro, hydroxyl) at the C2, C3, or C4 positions of the piperidine ring generates stereoisomers, each with a unique spatial arrangement of atoms. For example, fluorination of the piperidine ring has been shown to improve the metabolic stability and binding affinity of drug candidates. nih.gov These modifications can profoundly impact how the molecule fits into a target's binding site.

Table 3: Examples of Piperidine Ring Modifications

| Modification Type | Example Substituent | Position on Piperidine | Potential Impact |

|---|---|---|---|

| Alkylation | -CH₃, -C₂H₅ | C2, C3, C4 | Alters steric profile, lipophilicity |

| Fluorination | -F | C3, C4 | Modulates pKa, improves metabolic stability |

| Hydroxylation | -OH | C3, C4 | Introduces H-bond donor/acceptor |

| Amination | -NH₂ | C4 | Adds basic center, H-bonding |

Diverse Derivatizations of the Primary Amine Functionality

Standard derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Carbamate Formation: Reaction with chloroformates.

These transformations are generally high-yielding and tolerant of a wide range of functional groups, making them ideal for the construction of chemical libraries. nih.gov Each new functional group introduces distinct chemical properties, enabling a thorough exploration of the chemical space around the core scaffold.

Table 4: Common Derivatizations of the Primary Amine Group

| Reagent Type | Resulting Functional Group | Key Feature |

|---|---|---|

| R-COCl | Amide | H-bond donor/acceptor |

| R-SO₂Cl | Sulfonamide | H-bond donor, acidic N-H |

| R-NCO | Urea | H-bond donor/acceptor array |

| R-NCS | Thiourea | H-bond donor/acceptor array |

| R-CHO, NaBH(OAc)₃ | Secondary Amine | Basic center, H-bond acceptor |

| R-OCOCl | Carbamate | H-bond donor, stable linker |

Lack of Scientific Literature Precludes Article Generation on the Specified Synthetic Applications of this compound

Following a comprehensive and exhaustive search of scientific databases and patent literature, it has been determined that there is no available research specifically detailing the use of the chemical compound This compound in the development of novel synthetic methodologies. The user's request for an article focusing on the compound's contribution to method development, including the utilization of its unique structural features and the exploration of new reaction domains, cannot be fulfilled due to the absence of published studies on these specific topics.

The performed searches, which included targeted queries for the compound's application as a catalyst, ligand, or key reagent in new reaction discovery, did not yield any relevant results. The existing literature on related aminopyridine and piperidine compounds primarily focuses on their synthesis and evaluation for medicinal and pharmacological purposes, rather than their role in advancing synthetic organic chemistry methodologies.

The strict constraints of the user's request—to focus solely on This compound and adhere to a specific outline centered on its contribution to synthetic methodology—cannot be met without a basis in scientific fact. To generate content on this subject would require speculation and fabrication of data, which falls outside the scope of scientifically accurate and factual reporting.

Therefore, the article as outlined in the user's instructions cannot be created. Further research and publication in the field of synthetic chemistry would be necessary to provide the information required to address the specified topics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-amino-5-methylpyridine and 1-methylpiperidine derivatives. Key reagents include sodium hydride or potassium carbonate as bases, with reaction temperatures maintained at 80–100°C for 12–24 hours. Hydrochloric acid is often used to precipitate the hydrochloride salt for purification. Yield optimization requires strict control of stoichiometry, solvent polarity (e.g., DMF or THF), and exclusion of moisture .

- Characterization : Post-synthesis, purity is assessed via HPLC (>95% purity threshold) and structural confirmation via -/-NMR. For example, the piperidine ring protons appear as multiplet signals at δ 1.4–2.1 ppm, while the pyridin-3-amine NH group resonates at δ 5.8–6.2 ppm .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or isotopic impurities. Use deuterated solvents (e.g., DMSO-d) to eliminate solvent peaks. For tautomeric equilibria (e.g., amine-imine shifts), variable-temperature NMR (VT-NMR) can stabilize dominant conformers. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What are the critical physicochemical properties influencing solubility and stability?

- Key Properties :

- LogP : ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

- pKa : Pyridin-3-amine (pKa ~4.8) and piperidine (pKa ~10.1) govern pH-dependent solubility.

- Hygroscopicity : The hydrochloride salt form is hygroscopic; store under nitrogen or desiccated conditions .

Advanced Research Questions

Q. How can QSAR models guide the design of analogs with enhanced biological activity?

- Methodological Answer : Use MOE or Schrödinger software to correlate steric (e.g., molar refractivity), electronic (Hammett constants), and lipophilic (LogP) parameters with bioactivity data. For example, in antibacterial studies, increased LogP (>2.5) and reduced steric bulk at the piperidine N-substitution site improve membrane penetration .

- Case Study : Analogs like 6-(4-methylpiperazin-1-yl)pyridin-3-amine show altered activity profiles due to piperazine’s hydrogen-bonding capacity, which can be computationally modeled .

Q. What computational strategies optimize reaction pathways for novel derivatives?

- Methodological Answer : Implement ICReDD’s quantum chemical reaction path searches (e.g., DFT at B3LYP/6-31G* level) to predict transition states and intermediates. For example, substituting piperidine with morpholine requires evaluating energy barriers for ring-opening/closure steps. Machine learning (e.g., Random Forest) can prioritize experimental conditions from high-throughput screening data .

Q. How do structural analogs differ in receptor binding kinetics, and what experimental assays validate these differences?

- Methodological Answer : Compare binding affinities using surface plasmon resonance (SPR) or radioligand displacement assays. For instance, deuterated analogs (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3,4,5-d-2-amine) exhibit altered pharmacokinetics due to isotope effects on metabolic stability. MD simulations (AMBER/CHARMM) further predict residence times in binding pockets .

Q. What strategies address contradictions between in vitro and in vivo efficacy data?

- Methodological Answer : Discrepancies often stem from poor bioavailability or off-target effects. Conduct ADMET profiling:

- Microsomal Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Plasma Protein Binding (PPB) : Equilibrium dialysis to quantify free fraction (aim for <90% PPB).

- In Vivo PK/PD : Correlate plasma exposure (AUC) with target engagement biomarkers .

Comparative Analysis of Structural Analogs

| Compound | Structural Variation | Impact on Properties |